molecular formula C26H35BrO17 B079220 alpha-D-Cellobiosyl bromide heptaacetate CAS No. 14227-66-8

alpha-D-Cellobiosyl bromide heptaacetate

Cat. No.: B079220
CAS No.: 14227-66-8
M. Wt: 699.4 g/mol
InChI Key: NLFHLQWXGDPOME-VRECAULFSA-N
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Description

Alpha-D-Cellobiosyl bromide heptaacetate is a biochemical reagent that is widely used in life science research. It is a derivative of cellobiose, a disaccharide composed of two glucose molecules linked by a beta-1,4-glycosidic bond. The compound is characterized by the presence of bromine and multiple acetyl groups, which enhance its reactivity and solubility in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-D-Cellobiosyl bromide heptaacetate is synthesized through the acetylation of cellobiose. The process involves the reaction of alpha-D-cellobiose octaacetate with hydrogen bromide in glacial acetic acid or a combination of glacial acetic acid and methylene chloride. The reaction conditions, including solvent, temperature, and stoichiometry of hydrogen bromide, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up by optimizing process variables such as reaction solvent, reaction time, reaction temperature, and isolation methods. The compound is produced in commercial manufacturing plants with stringent quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Cellobiosyl bromide heptaacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Alpha-D-Cellobiosyl bromide heptaacetate is employed in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce cellobiose and acetyl groups into molecules.

    Biology: Utilized in the study of carbohydrate metabolism and enzyme activity.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of alpha-D-Cellobiosyl bromide heptaacetate involves its reactivity with nucleophiles due to the presence of the bromine atom. The compound can undergo substitution reactions, leading to the formation of various derivatives. The acetyl groups enhance its solubility and reactivity, facilitating its use in different chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its enhanced reactivity and solubility, which are attributed to the presence of bromine and multiple acetyl groups. These properties make it a valuable reagent in organic synthesis and various scientific research applications .

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35BrO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3/t17-,18-,19-,20-,21+,22+,23-,24-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFHLQWXGDPOME-VRECAULFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35BrO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70931397
Record name 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranosyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

699.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14227-66-8
Record name Cellobiosyl bromide heptaacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014227668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranosyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of developing a commercial synthesis method for α-D-Cellobiosyl bromide heptaacetate?

A1: α-D-Cellobiosyl bromide heptaacetate is a valuable building block in carbohydrate chemistry. It acts as an activated donor of the cellobiose disaccharide unit. Having a commercially viable synthesis method [, ] makes this compound more accessible for researchers and industries working on various applications, including the synthesis of complex carbohydrates, glycoconjugates, and other materials.

Q2: What are the key process parameters that were optimized during the development of the commercial synthesis method?

A2: The research highlights several key process parameters that were optimized for large-scale production of α-D-Cellobiosyl bromide heptaacetate [, ]. These include:

    Q3: What is the significance of successfully producing α-D-Cellobiosyl bromide heptaacetate in a commercial manufacturing plant?

    A3: Successfully scaling up the synthesis from a laboratory setting to a commercial manufacturing plant [, ] demonstrates the feasibility of producing this important compound in larger quantities. This achievement paves the way for wider availability and potential cost reductions, benefiting researchers and industries utilizing α-D-Cellobiosyl bromide heptaacetate in their work.

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